molecular formula C13H18O B14256856 2-Hexanone, 5-methyl-4-phenyl-, (4S)- CAS No. 435269-66-2

2-Hexanone, 5-methyl-4-phenyl-, (4S)-

Katalognummer: B14256856
CAS-Nummer: 435269-66-2
Molekulargewicht: 190.28 g/mol
InChI-Schlüssel: LCOOJQDLEJBDTO-ZDUSSCGKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hexanone, 5-methyl-4-phenyl-, (4S)- is an organic compound with the molecular formula C13H18O. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is part of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to two carbon atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexanone, 5-methyl-4-phenyl-, (4S)- can be achieved through various methods. One common approach involves the Friedel-Crafts acylation of benzene with 5-methyl-4-hexanone. The reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl3), and is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the catalytic hydrogenation of 5-methyl-4-phenyl-2-hexenal. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve the desired reduction.

Analyse Chemischer Reaktionen

Types of Reactions

2-Hexanone, 5-methyl-4-phenyl-, (4S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: It can be reduced to secondary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Grignard reagents (RMgX) in anhydrous ether.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Various substituted ketones or alcohols, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Hexanone, 5-methyl-4-phenyl-, (4S)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.

Wirkmechanismus

The mechanism of action of 2-Hexanone, 5-methyl-4-phenyl-, (4S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The carbonyl group in the compound can form hydrogen bonds or covalent bonds with active sites in enzymes, leading to inhibition or activation of enzymatic activity. This interaction can affect various biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Hexanone, 5-methyl-: A similar compound with a different substitution pattern.

    4-Hexanone, 2-methyl-2-phenyl-: Another ketone with a different arrangement of substituents.

    2-Hexanone, 4-methyl-: A ketone with a different position of the methyl group.

Uniqueness

2-Hexanone, 5-methyl-4-phenyl-, (4S)- is unique due to its specific chiral configuration and the presence of both phenyl and methyl groups, which contribute to its distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in asymmetric synthesis and chiral resolution studies.

Eigenschaften

CAS-Nummer

435269-66-2

Molekularformel

C13H18O

Molekulargewicht

190.28 g/mol

IUPAC-Name

(4S)-5-methyl-4-phenylhexan-2-one

InChI

InChI=1S/C13H18O/c1-10(2)13(9-11(3)14)12-7-5-4-6-8-12/h4-8,10,13H,9H2,1-3H3/t13-/m0/s1

InChI-Schlüssel

LCOOJQDLEJBDTO-ZDUSSCGKSA-N

Isomerische SMILES

CC(C)[C@H](CC(=O)C)C1=CC=CC=C1

Kanonische SMILES

CC(C)C(CC(=O)C)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.